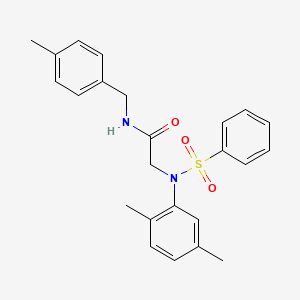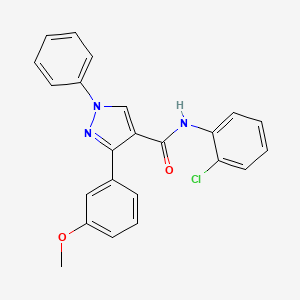![molecular formula C22H25N3O2S B3515576 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3515576.png)
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Overview
Description
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of isoquinolines and benzothiolo pyrimidines This compound is characterized by its unique structure, which includes a dimethoxy-substituted isoquinoline moiety and a tetrahydrobenzothiolo pyrimidine core
Preparation Methods
The synthesis of 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of the 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline intermediate. This can be achieved through a Pictet-Spengler reaction, where a suitable aldehyde reacts with a dimethoxyphenethylamine derivative under acidic conditions.
Construction of the Benzothiolo Pyrimidine Core: The next step involves the formation of the benzothiolo pyrimidine core. This can be accomplished through a cyclization reaction, where a thiourea derivative reacts with a suitable diketone or ketoester under basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the isoquinoline and benzothiolo pyrimidine moieties. This can be achieved through a nucleophilic substitution reaction, where the isoquinoline intermediate reacts with a halogenated benzothiolo pyrimidine derivative under basic conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the isoquinoline moiety is oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the isoquinoline moiety is reduced to form tetrahydroisoquinoline derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups on the isoquinoline moiety are replaced with other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various isoquinoline and benzothiolo pyrimidine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in various in vitro and in vivo assays.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown potential as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes. It serves as a key intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it has been shown to inhibit certain kinases and phosphatases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Neferine: Neferine is a bisbenzylisoquinoline alkaloid with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is a simpler isoquinoline derivative used as a precursor for the synthesis of more complex isoquinoline derivatives.
4-[(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one: This compound is a coumarin derivative with similar structural features.
The uniqueness of 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine lies in its combination of isoquinoline and benzothiolo pyrimidine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-13-23-21(20-16-6-4-5-7-19(16)28-22(20)24-13)25-9-8-14-10-17(26-2)18(27-3)11-15(14)12-25/h10-11H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZVXGQGEMTMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC5=CC(=C(C=C5C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-bromo-3-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3515516.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3515522.png)
![N-(2,5-dichlorophenyl)-2-{4-[(2,4-dimethylphenyl)sulfonyl]piperazinyl}acetamid e](/img/structure/B3515533.png)
![2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3515537.png)
![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3515552.png)
![ethyl {[3-(4-chlorophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B3515567.png)
![3-[1-Phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]chromen-2-one](/img/structure/B3515569.png)
![4-ethoxy-N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3515587.png)

![(E)-N-benzyl-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3515592.png)
![N-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3515599.png)
![N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B3515607.png)
![Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate](/img/structure/B3515616.png)
